

# 2-Nitro-5-(propylthio)aniline solubility and stability

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## Compound of Interest

Compound Name: 2-Nitro-5-(propylthio)aniline

Cat. No.: B127722

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An In-depth Technical Guide to **2-Nitro-5-(propylthio)aniline**: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

## Executive Summary

**2-Nitro-5-(propylthio)aniline** is an organic building block containing nitro, amine, and thioether functional groups.<sup>[1]</sup> This unique combination makes it a valuable intermediate in the synthesis of various target molecules, particularly in the agrochemical and pharmaceutical sectors.<sup>[2]</sup> It is noted for its use as a reagent in synthesizing analogues of anthelmintic drugs like Albendazole and Mebendazole, which suggests its importance in developing new antiparasitic agents.<sup>[1]</sup> Understanding the solubility and stability of this compound is critical for its effective use in synthesis, formulation, and storage. This guide provides a comprehensive overview of its known physicochemical properties, predicted solubility and stability profiles, detailed experimental protocols for their assessment, and its context in synthetic applications.

## Physicochemical Properties

The fundamental physicochemical properties of **2-Nitro-5-(propylthio)aniline** are crucial for predicting its behavior in various systems. The available data is summarized below.

Property	Value	Source
CAS Number	57780-75-3	<a href="#">[1]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub> S	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	212.27 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Melting Point	71-74 °C (lit.)	<a href="#">[1]</a> <a href="#">[5]</a>
Boiling Point	380.3 °C at 760 mmHg (Predicted)	<a href="#">[5]</a>
Density	1.25 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
Appearance	White to orange powder or crystals	<a href="#">[6]</a>

## Solubility Profile

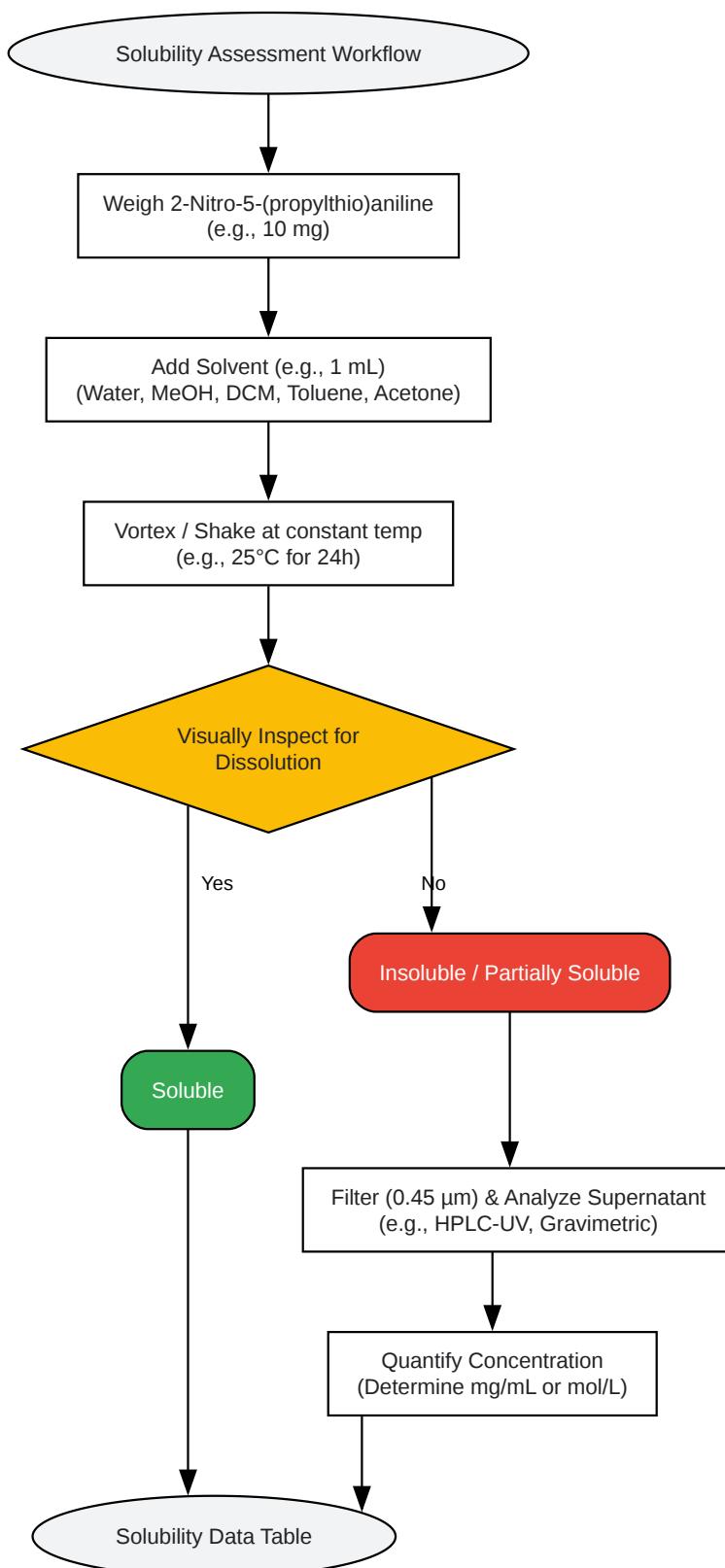
Specific quantitative solubility data for **2-Nitro-5-(propylthio)aniline** is not readily available in peer-reviewed literature. However, a qualitative solubility profile can be predicted based on its molecular structure and the principle of "like dissolves like." The molecule possesses both polar (nitro, amine) and non-polar (propyl chain, aromatic ring) regions.

### Predicted Solubility:

- Water: Low solubility. The large non-polar surface area of the benzene ring and propyl group is expected to dominate, leading to poor miscibility with water. For comparison, the related compound 3-nitroaniline has a water solubility of 1.2 g/L at 24°C.[\[7\]](#)
- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good solubility is expected. These solvents can interact with the polar nitro and amine groups without the strong hydrogen-bonding network of water, while also solvating the non-polar parts of the molecule.
- Polar Protic Solvents (e.g., Methanol, Ethanol): Moderate to good solubility is likely. These solvents can act as hydrogen bond donors and acceptors, interacting with the amine and nitro groups. 3-nitroaniline is very soluble in methanol and ethanol.[\[7\]](#)

- Non-Polar Solvents (e.g., Hexane, Toluene): Low to moderate solubility. The presence of polar functional groups will limit solubility in highly non-polar solvents, although the thioether and propyl groups will contribute some affinity.
- Aqueous Acid: Increased solubility compared to neutral water. The aniline group is basic and will be protonated in dilute aqueous acid (e.g., 5% HCl) to form an ammonium salt, which is significantly more water-soluble.

A systematic approach to confirming this predicted profile is essential for any research or development application.

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Caption: Workflow for systematic solubility determination.

## Stability Profile

The chemical stability of **2-Nitro-5-(propylthio)aniline** is governed by its functional groups.

- Nitro Group: The electron-withdrawing nitro group generally enhances the stability of the aromatic ring against oxidative degradation.[8]
- Aniline Group: The primary amine group is susceptible to oxidation, which can lead to coloration (often turning darker) upon exposure to air and light. This is a common degradation pathway for anilines.
- Thioether Group: Thioethers (sulfides) are known to be stable under many conditions but can be oxidized to form sulfoxides and subsequently sulfones, especially in the presence of strong oxidizing agents (e.g., peroxides, peroxyacids).[9]

**Storage and Handling:** Given the potential for oxidation of the aniline and thioether moieties, the compound should be stored under an inert atmosphere (e.g., nitrogen or argon), protected from light, and kept in a cool, dry place. Supplier recommendations include storage at room temperature or in a refrigerator.[1][6]

## Experimental Protocols

### Protocol: Solubility Determination (Shake-Flask Method)

This protocol is adapted from standard methodologies like the OECD Test Guideline 105.

- Preparation: Add an excess amount of **2-Nitro-5-(propylthio)aniline** to a known volume of the selected solvent (e.g., water, ethanol, acetonitrile) in a sealed, screw-cap vial.
- Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (24-48 hours) to ensure equilibrium is reached. A preliminary study should confirm the time to equilibrium.
- Phase Separation: After equilibration, cease agitation and allow the suspension to settle for at least 24 hours at the same constant temperature. Alternatively, centrifuge the sample to separate the excess solid from the saturated solution.

- Sampling: Carefully extract an aliquot of the clear, saturated supernatant. Use a syringe fitted with a filter (e.g., 0.45 µm PTFE or PVDF) to avoid transferring any undissolved solid.
- Analysis: Quantify the concentration of the compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) against a calibration curve of known standards.
- Calculation: Express the solubility in units of g/L or mol/L. The experiment should be performed in triplicate for each solvent.

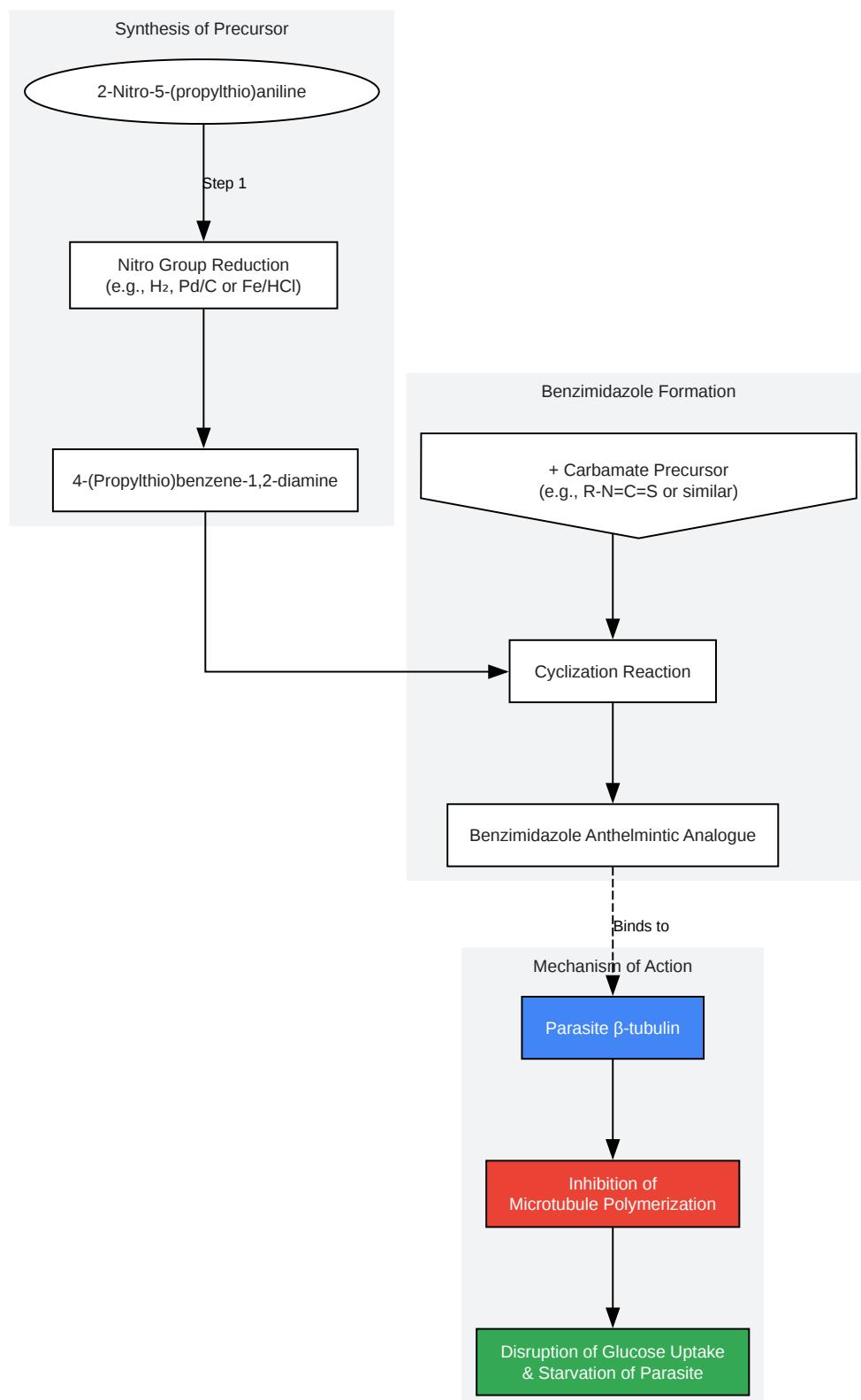
## Protocol: Forced Degradation Study for Stability Assessment

This protocol is based on principles from the ICH Q1A(R2) guideline for stability testing.

- Sample Preparation: Prepare stock solutions of **2-Nitro-5-(propylthio)aniline** in a suitable solvent (e.g., acetonitrile/water). Prepare separate samples for each stress condition.
- Acid Hydrolysis: Add HCl to a sample solution to achieve a final concentration of 0.1 N HCl. Store at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).
- Base Hydrolysis: Add NaOH to a sample solution to achieve a final concentration of 0.1 N NaOH. Store at a controlled temperature (e.g., 60 °C) for the same period.
- Oxidative Degradation: Add hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) to a sample solution to a final concentration of 3%. Store at room temperature for the defined period.
- Thermal Degradation: Store a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80 °C).
- Photostability: Expose a solid sample and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
- Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and analyze by a stability-indicating HPLC method (e.g., a gradient method capable of separating the parent compound from potential degradants). Calculate the percentage of degradation.

## Synthetic and Biological Context

**2-Nitro-5-(propylthio)aniline** is primarily used as a synthetic intermediate.<sup>[2]</sup> Its structure is closely related to precursors for benzimidazole-based anthelmintics. The general synthetic utility involves leveraging its functional groups for further elaboration. A key transformation is the reduction of the nitro group to an amine, creating a 1,2-diaminobenzene derivative, which is a core precursor for forming the benzimidazole ring system.



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Caption: Role in synthesis and the mechanism of resulting drugs.

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